Eugenol acetate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

[4-prop-2-enyl-2-(trideuteriomethoxy)phenyl] acetate |

InChI |

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3/i3D3 |

InChI Key |

SCCDQYPEOIRVGX-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC=C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CC=C)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is Eugenol acetate-d3 and its chemical structure?

An In-depth Technical Guide to Eugenol Acetate-d3

This compound is the deuterated form of eugenol acetate.[1] It serves as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry-based quantification methods. The incorporation of deuterium atoms provides a distinct mass difference, allowing it to be distinguished from the non-labeled endogenous eugenol acetate without significantly altering its chemical properties. This makes it an invaluable tool for researchers in pharmacokinetics, metabolism studies, and food science.

Chemical Structure and Properties

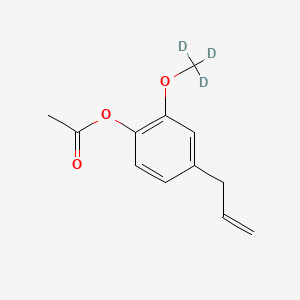

This compound is structurally identical to eugenol acetate, with the exception of three hydrogen atoms on the acetyl group being replaced by deuterium atoms. Eugenol acetate itself, also known as acetyleugenol, is a phenylpropanoid compound and a constituent of essential oils from plants like cloves (Syzygium aromaticum) and cinnamon.[2][3] It is formed by the acetylation of eugenol.[4]

The chemical name for Eugenol acetate is 4-allyl-2-methoxyphenyl acetate.[5][6] The "d3" designation indicates that the methyl group of the acetate moiety contains three deuterium atoms.

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key chemical and physical properties of Eugenol acetate and its deuterated analog.

| Property | This compound | Eugenol Acetate |

| Molecular Formula | C₁₂H₁₁D₃O₃ | C₁₂H₁₄O₃[6][7][8][9] |

| Molecular Weight | Approx. 209.26 g/mol | 206.24 g/mol [6][9] |

| CAS Number | Not explicitly available in search results | 93-28-7[5][6][9] |

| Appearance | Colorless to pale yellow solid or liquid[5] | Colorless to pale yellow solid or liquid[5] |

| Purity | Typically ≥98% | ≥98%[5][9][10] |

| Boiling Point | Not specified | 281-286 °C[10] |

| Density | Not specified | 1.079 g/mL at 25 °C[10] |

| Refractive Index | Not specified | n20/D 1.518[10] |

| InChI Key | MUFKFMXVLWHCHY-UHFFFAOYSA-N (for non-deuterated) | MUFKFMXVLWHCHY-UHFFFAOYSA-N[8] |

| SMILES | COC1=C(OC(=O)C([2H])([2H])[2H])C=CC(CC=C)=C1 | COc1cc(CC=C)ccc1OC(C)=O[10] |

Experimental Protocols

Synthesis of Eugenol Acetate

The synthesis of eugenol acetate is typically achieved through the acetylation of eugenol.[11] For the deuterated form, a deuterated acetylating agent is used.

Objective: To synthesize Eugenol Acetate via acetylation of Eugenol.

Materials:

-

Eugenol

-

Acetic anhydride (for Eugenol acetate) or Acetic anhydride-d6 (for this compound)

-

Catalyst (e.g., lipase, molecular sieves, or a mild acid/base)[12][13]

-

Solvent (optional, as solvent-free systems are common)[13]

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dichloromethane or other suitable organic solvent

Protocol:

-

Reaction Setup: In a round-bottom flask, combine eugenol and acetic anhydride. The molar ratio can be optimized, with ratios from 1:3 to 1:5 (eugenol to acetic anhydride) being common.[12][13]

-

Catalysis: Add the chosen catalyst. For enzymatic synthesis, a lipase such as Lipozyme TL 100L can be used at a concentration of around 5% by weight.[12] For chemical catalysis, molecular sieves or resins like Amberlite XAD-16 can be employed.[13]

-

Reaction Conditions: The mixture is typically stirred at a controlled temperature. Temperatures between 50°C and 70°C are often used.[12] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is cooled. If a solvent was used, it is removed under reduced pressure. The residue is then neutralized with a sodium bicarbonate solution to quench any remaining acetic anhydride and acid byproducts.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent like dichloromethane.[14]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by column chromatography on silica gel.[14]

Caption: General workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Eugenol acetate exhibits various biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties.[1] One of its noted mechanisms of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the enhancement of p53 and p21 expression.[1]

-

NF-κB Inhibition: The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition by eugenol acetate can contribute to the compound's anti-inflammatory and pro-apoptotic effects in cancer cells.

-

p53 and p21 Upregulation: p53 is a tumor suppressor protein that can induce cell cycle arrest and apoptosis. p21 is a cyclin-dependent kinase inhibitor that is a downstream target of p53. By enhancing the expression of both, eugenol acetate can help prevent the proliferation of cancer cells.[1]

Caption: The effect of Eugenol Acetate on NF-κB and p53 signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigma.yildiz.edu.tr [sigma.yildiz.edu.tr]

- 3. Eugenol acetate | Antibacterial | Antifungal | TargetMol [targetmol.com]

- 4. Showing Compound Aceteugenol (FDB012393) - FooDB [foodb.ca]

- 5. directpcw.com [directpcw.com]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound | C12H14O3 | CID 171391724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acetyl eugenol [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. Eugenyl acetate Eugenol acetate [sigmaaldrich.com]

- 11. EUGENOL ACETATE CAS#: 93-28-7 [m.chemicalbook.com]

- 12. scispace.com [scispace.com]

- 13. longdom.org [longdom.org]

- 14. Design and Synthesis of Eugenol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Colletotrichum gloeosporioides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Properties of Eugenol Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol acetate, a naturally occurring compound found in clove oil, is recognized for its analgesic, antiseptic, and anti-inflammatory properties. Its deuterated analog, Eugenol acetate-d3, serves as a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The incorporation of three deuterium atoms in the acetyl group provides a distinct mass shift, enabling its differentiation from the endogenous, non-deuterated form without significantly altering its chemical and biological properties. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the biological context of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the presence of three deuterium atoms.

| Property | Value | Reference |

| Chemical Name | 4-allyl-2-methoxyphenyl acetate-d3 | N/A |

| Synonyms | Acetyleugenol-d3, (2-methoxy-4-prop-2-enylphenyl) acetate-d3 | N/A |

| Molecular Formula | C₁₂H₁₁D₃O₃ | [1] |

| Molecular Weight | 209.26 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | ~29-31 °C | [2] |

| Boiling Point | ~281-286 °C | [2] |

| Density | ~1.079 g/mL at 25 °C | [2] |

| Solubility | Soluble in ethanol, ether, and chloroform. Insoluble in water. | [3] |

| Refractive Index | ~1.518 (at 20 °C) | [2] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the acetylation of eugenol using deuterated acetic anhydride.

Materials:

-

Eugenol

-

Acetic anhydride-d6

-

Sodium hydroxide (NaOH)

-

Chloroform

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve eugenol (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

-

Cool the mixture in an ice bath and add acetic anhydride-d6 (1.1 equivalents) dropwise with constant stirring.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Extract the reaction mixture with chloroform (3 x 50 mL).

-

Combine the organic layers and wash with distilled water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will be similar to that of Eugenol acetate, with the notable absence of the singlet corresponding to the acetyl methyl protons, which typically appears around 2.3 ppm. The other signals corresponding to the aromatic, allyl, and methoxy groups will remain.

-

¹³C NMR: The carbon-13 NMR spectrum will also be very similar to the non-deuterated compound. The signal for the methyl carbon of the acetyl group will be present but may show a triplet multiplicity due to coupling with deuterium, and its chemical shift might be slightly altered.

Mass Spectrometry (MS)

-

Molecular Ion: The molecular ion peak in the mass spectrum of this compound will appear at m/z 209, which is 3 units higher than that of the non-deuterated Eugenol acetate (m/z 206).

-

Fragmentation: The fragmentation pattern will be similar to Eugenol acetate. A prominent fragment ion is expected at m/z 167, corresponding to the loss of the deuterated ketene radical (•CD₂=C=O) from the molecular ion. This is in contrast to the fragment at m/z 164 in the non-deuterated compound.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS method can be developed for the separation and identification of this compound.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300. The retention time of this compound will be very similar to that of Eugenol acetate.

Biological Context and Signaling Pathways

Eugenol acetate and, by extension, this compound, are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.[1] These effects are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

Eugenol acetate has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation. Its inhibition by Eugenol acetate can lead to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.

p53 and p21 Signaling Pathway

Eugenol acetate has also been reported to enhance the expression of the tumor suppressor protein p53 and its downstream target, p21.[1] Activation of the p53-p21 pathway can lead to cell cycle arrest and apoptosis, which are crucial mechanisms in preventing cancer cell proliferation.

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Conclusion

This compound is a valuable isotopically labeled compound for advanced research in drug metabolism, pharmacokinetics, and analytical chemistry. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its biological relevance. The provided information and diagrams are intended to support researchers and scientists in the effective utilization of this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Eugenyl acetate Eugenol acetate [sigmaaldrich.com]

- 3. Esterification of Acetic Acid Anhydride with Eugenol and Its Activity as Antifungal | Atlantis Press [atlantis-press.com]

- 4. Solved In the mass spectrum of eugenol the molecular ion | Chegg.com [chegg.com]

Eugenol Acetate-d3: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of Eugenol acetate-d3, a deuterated analog of the naturally occurring phenylpropanoid, Eugenol acetate. This document details its chemical properties, and while specific experimental data on the deuterated form is limited, it extrapolates its likely applications and biological context from extensive research on its parent compounds, Eugenol and Eugenol acetate.

Core Chemical and Physical Properties

This compound is the deuterated form of Eugenol acetate, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily utilized in research settings, particularly in pharmacokinetic and metabolic studies, to serve as an internal standard for quantitative analysis.

| Property | Value | Reference |

| Chemical Name | This compound | - |

| Synonyms | Acetyleugenol-d3 | [1] |

| Molecular Formula | C₁₂H₁₁D₃O₃ | [2] |

| Molecular Weight | 209.26 g/mol | [2] |

| CAS Number | Not readily available. The CAS number for the non-deuterated parent compound, Eugenol acetate, is 93-28-7. | [3][4] |

Understanding the Biological Context: Insights from Eugenol and Eugenol Acetate

While specific research on this compound is not widely published, the biological activities of its non-deuterated counterpart, Eugenol acetate, and its precursor, Eugenol, have been extensively studied. It is anticipated that the biological activity of this compound would be comparable to that of Eugenol acetate.

Eugenol acetate has been reported to possess antibacterial, anticancer, anti-inflammatory, and antioxidant properties.[1][5] The parent compound, Eugenol, has been shown to inhibit lipid peroxidation.[6]

Anti-inflammatory and Neuroprotective Effects

Research suggests that Eugenol acetate may exert neuroprotective effects. In a model of ischemic stroke, Eugenol acetate was found to alleviate ischemic injury and restore white matter integrity, potentially through the inhibition of the NF-κB signaling pathway in microglia.

Anticancer Potential

Eugenol acetate has been observed to inhibit NF-κB and enhance the expression of p53 and p21 (WAF1).[1][5] It has been shown to prevent chemically induced skin cancer, inhibit cancer cell proliferation, and induce apoptosis.[1]

Postulated Experimental Applications of this compound

The primary application for deuterated compounds like this compound is in analytical and metabolic research.

Pharmacokinetic Studies

Due to its increased mass, this compound is an ideal internal standard for mass spectrometry-based quantification of Eugenol acetate in biological samples. This allows for precise determination of the pharmacokinetic profile of the non-deuterated drug.

Experimental Workflow: Pharmacokinetic Analysis

Below is a generalized workflow for a pharmacokinetic study that would typically employ this compound.

Caption: Generalized workflow for a pharmacokinetic study using a deuterated internal standard.

Metabolic Pathway Elucidation

Isotopically labeled compounds are also instrumental in tracing the metabolic fate of a drug. By administering this compound, researchers can track its biotransformation and identify its metabolites using mass spectrometry.

Key Signaling Pathways

The biological effects of Eugenol and its derivatives are mediated through various signaling pathways. The NF-κB pathway is a key target in its anti-inflammatory and anticancer activities.

Signaling Pathway: Eugenol Acetate and NF-κB Inhibition

The following diagram illustrates the proposed mechanism of Eugenol acetate's inhibitory effect on the NF-κB signaling pathway.

Caption: Proposed mechanism of NF-κB inhibition by Eugenol Acetate.

Experimental Protocols

While a specific, validated protocol for this compound is not available in the public domain, a general methodology for its likely use in a pharmacokinetic study is provided below.

General Protocol for Pharmacokinetic Analysis using this compound as an Internal Standard

-

Animal Dosing: Administer a known dose of Eugenol acetate to laboratory animals (e.g., rats, mice) via the desired route (e.g., oral gavage, intravenous injection).

-

Sample Collection: Collect blood samples at predetermined time points post-administration into tubes containing an appropriate anticoagulant.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Internal Standard Spiking: Add a precise amount of this compound solution (as the internal standard) to each plasma sample.

-

Sample Preparation:

-

Perform protein precipitation by adding a solvent such as acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into a liquid chromatography-tandem mass spectrometry system.

-

Develop a chromatographic method to separate Eugenol acetate and this compound from endogenous plasma components.

-

Optimize the mass spectrometer parameters for the detection and quantification of both the analyte and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of Eugenol acetate and a fixed concentration of this compound.

-

Determine the concentration of Eugenol acetate in the experimental samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

-

Use the concentration-time data to calculate key pharmacokinetic parameters.

-

References

The Role of Eugenol Acetate-d3 as a Stable Isotope-Labeled Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Eugenol acetate-d3, a deuterated stable isotope-labeled standard, and its application in quantitative analytical methodologies. This document details its significance in ensuring accuracy and precision in mass spectrometry-based analyses, particularly in the context of drug development and metabolic research. Furthermore, it delves into the biological activities of its non-labeled counterpart, eugenol acetate, with a focus on its anticancer properties mediated through the NF-κB and p53 signaling pathways.

Introduction to Stable Isotope-Labeled Standards

Stable isotope-labeled (SIL) compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., deuterium, carbon-13, nitrogen-15). In analytical chemistry, SIL compounds are invaluable as internal standards for quantification, especially in isotope dilution mass spectrometry (IDMS). The key advantage of using a SIL internal standard is its chemical and physical similarity to the analyte of interest. Co-eluting with the analyte during chromatographic separation and exhibiting similar ionization efficiency in the mass spectrometer, the SIL standard allows for accurate correction of variations in sample preparation, injection volume, and instrument response. This compound, as the deuterated analog of eugenol acetate, serves as an ideal internal standard for the precise quantification of eugenol and its derivatives in complex biological matrices.

Physicochemical Properties of this compound

This compound is the deuterated form of eugenol acetate. The introduction of three deuterium atoms results in a predictable mass shift, which is fundamental to its application in mass spectrometry.

| Property | Value |

| Chemical Formula | C₁₂H₁₁D₃O₃ |

| Molecular Weight | ~211.26 g/mol |

| Structure | 4-allyl-2-methoxyphenyl acetate with three deuterium atoms on the acetyl methyl group |

| Appearance | Typically a colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane |

Synthesis of Eugenol Acetate and its Deuterated Analog

The synthesis of eugenol acetate from eugenol is a straightforward acetylation reaction. While specific protocols for the synthesis of this compound are proprietary to commercial suppliers, a general synthetic scheme can be described.

General Synthesis of Eugenol Acetate

Eugenol is reacted with acetic anhydride in the presence of a catalyst. Common catalysts include acids like sulfuric acid or bases like pyridine. An alternative, more environmentally friendly approach involves enzymatic synthesis using lipases.[1][2][3]

-

Reagents and Conditions (Chemical Synthesis):

-

Eugenol

-

Acetic anhydride

-

Sulfuric acid (catalyst)

-

Reaction Time: 30 minutes

-

Temperature: Room temperature[2]

-

-

Reagents and Conditions (Enzymatic Synthesis):

-

Eugenol (from clove essential oil)

-

Acetic anhydride

-

Lipase (e.g., Lipozyme TL 100L)

-

Temperature: 55 °C

-

Reaction Time: 2 hours[1]

-

Conceptual Synthesis of this compound

To produce this compound, deuterated acetic anhydride (acetic anhydride-d6) would be used as the acetylating agent in a similar reaction setup. The deuterium atoms are thereby incorporated into the acetyl group of the final product.

Application of this compound in Quantitative Analysis

This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the quantification of eugenol and its metabolites.

Experimental Workflow for Quantification of Eugenol in Biological Samples

The following workflow outlines the key steps in using this compound for quantitative analysis.

Caption: General experimental workflow for the quantification of eugenol using this compound as an internal standard.

Sample Preparation

-

Extraction: The choice of extraction method depends on the sample matrix.

-

Liquid-Liquid Extraction (LLE): Suitable for plasma samples.

-

Solid-Phase Extraction (SPE): Can be used to clean up complex matrices.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): An effective method for tissues like fish muscle, skin, liver, kidney, and gills.[4]

-

-

Derivatization: To enhance the signal intensity of eugenol in mass spectrometry, derivatization can be employed. A common derivatizing agent is dansyl chloride, which has been shown to increase the signal intensity of eugenol up to 100-fold in positive electrospray ionization mode.[5]

Analytical Methods

The following tables summarize typical parameters for GC-MS and HPLC methods for the analysis of eugenol.

Table 1: GC-MS Method Parameters for Eugenol Analysis

| Parameter | Value | Reference |

| Column | HP5 MS (5% phenyl polymethyl siloxane; 30 m x 0.25 mm i.d., 0.25 µm film thickness) | [6] |

| Carrier Gas | Helium | [6] |

| Flow Rate | 1 mL/min | [6] |

| Inlet Split | 50:1 | [7] |

| MS Source Temp. | 230 °C | [7] |

| MS Quadrupole Temp. | 150 °C | [7] |

| Ionization Mode | Electron Ionization (EI) | [6] |

Table 2: HPLC Method Parameters for Eugenol Analysis

| Parameter | Value | Reference |

| Column | XTerra RP18 (250 x 4.6 mm, 5 µm) | [8][9] |

| Mobile Phase | Isocratic: 60% Methanol in Water | [8][9] |

| Flow Rate | 0.8 - 1.0 mL/min | [8][10] |

| Detection Wavelength | 280 nm (DAD) or 215 nm | [8][10] |

| Injection Volume | 30 µL | [10] |

Biological Activity of Eugenol Acetate and its Mechanism of Action

Eugenol acetate exhibits a range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties.[11] Its anticancer effects are of particular interest to researchers and are mediated through the modulation of key signaling pathways.

Inhibition of NF-κB Signaling Pathway

Eugenol and its derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] This pathway is crucial in regulating inflammatory responses, and its dysregulation is implicated in various cancers. Eugenol can suppress NF-κB activation, thereby downregulating the expression of pro-inflammatory and cell proliferation-promoting genes.[12] In some cancer models, eugenol has been shown to inhibit the NOD1-NF-κB signaling pathway.[13]

Caption: Simplified diagram of Eugenol's inhibitory action on the NF-κB signaling pathway.

Modulation of the p53 Signaling Pathway

Eugenol acetate can also exert its anticancer effects by enhancing the expression of the tumor suppressor protein p53 and its downstream target, p21 (WAF1).[11] Upregulation of p53 can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[14][15]

Caption: Eugenol acetate's modulation of the p53 signaling pathway leading to cell cycle arrest and apoptosis.

Conclusion

This compound is a critical tool for researchers and scientists in the field of analytical chemistry, particularly for those involved in drug development and metabolic studies. Its use as a stable isotope-labeled internal standard in mass spectrometry ensures the accuracy and reliability of quantitative data. Furthermore, the significant biological activities of its non-labeled counterpart, eugenol acetate, particularly its anticancer properties through the modulation of the NF-κB and p53 pathways, make it a compound of high interest for further investigation. This guide has provided a comprehensive overview of the synthesis, analytical application, and biological relevance of this compound, serving as a valuable resource for professionals in the scientific community.

References

- 1. Enzymatic Synthesis of Eugenyl Acetate from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of eugenol in rat plasma by liquid chromatography-quadrupole ion trap mass spectrometry using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jfse-ojs-tamu.tdl.org [jfse-ojs-tamu.tdl.org]

- 8. scispace.com [scispace.com]

- 9. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijcrt.org [ijcrt.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Metabolomic Investigation of Eugenol on Colorectal Cancer Cell Line HT-29 by Modifying the Expression of APC, p53, and KRAS Genes - PMC [pmc.ncbi.nlm.nih.gov]

Eugenol and Eugenyl Acetate: A Technical Guide to Natural Occurrence and Synthesis

Introduction

Eugenol (4-allyl-2-methoxyphenol) is a phenolic aromatic compound that is the principal bioactive constituent of several essential oils, most notably from clove.[1] It is a colorless to pale yellow oily liquid with a characteristic spicy, clove-like scent.[2] Eugenyl acetate is the acetate ester of eugenol and also contributes to the aromatic profile of these natural sources, often with a more floral and less sharp scent profile.[3] Both compounds are of significant interest to the pharmaceutical, food, and cosmetic industries due to their wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and analgesic properties.[4] This guide provides an in-depth overview of the natural occurrence, biosynthesis, and chemical synthesis of eugenol and eugenyl acetate, complete with quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Natural Occurrence and Distribution

Eugenol and eugenyl acetate are found in a variety of aromatic plants. Their concentrations can vary significantly based on the plant species, the specific part of the plant used (e.g., bud, leaf, bark), geographical origin, and extraction method.[1][5] The most significant natural source of eugenol is the clove tree (Syzygium aromaticum), where it can constitute up to 90% of the essential oil.[2][6]

Quantitative Data on Natural Occurrence

The following table summarizes the concentrations of eugenol and eugenyl acetate in various plant sources as reported in the literature.

| Plant Source | Plant Part | Compound | Concentration Range | Reference(s) |

| Clove (Syzygium aromaticum) | Bud Oil | Eugenol | 80–90% | [2] |

| Bud Oil | Eugenol | 70-90% | [6] | |

| Bud | Eugenol | 9381.70 - 12860.00 mg/100 g | [7] | |

| Leaf Oil | Eugenol | 82–88% | [2] | |

| Bud Oil | Eugenyl Acetate | 9.9% - 10% (approx.) | [8][9] | |

| Whole Bud (Volatiles) | Eugenol | 63.94% | [10] | |

| Whole Bud (Volatiles) | Eugenyl Acetate | Present (major volatile) | [10] | |

| Cinnamon (Cinnamomum spp.) | Leaf Oil (C. zeylanicum) | Eugenol | 73% | [8] |

| Leaf Oil (C. zeylanicum) | Eugenyl Acetate | 2% | [8] | |

| Leaf Oil (C. verum) | Eugenol | 70-83% | [11] | |

| Leaf Oil (C. verum) | Eugenyl Acetate | 1.3-3.0% | [11] | |

| Bark Oil | Eugenol | 5-10% | [12] | |

| Basil (Ocimum basilicum) | Leaves | Eugenol | 2.80 g/kg (dry weight) | [13] |

| Nutmeg (Myristica fragrans) | Seed Oil | Myristicin | 13.57% | [14] |

| Seed Oil | Safrole | 4.28% | [14] | |

| Seed Oil | Methyl Eugenol | 0.77% | [14] | |

| Seed Oil | Isoeugenol | 1.74% | [14] |

Note: Concentrations can vary widely. The data presented are indicative values from the cited sources.

Biosynthesis in Plants

Eugenol is a member of the allylbenzene class of chemical compounds, which are synthesized in plants via the phenylpropanoid pathway.[2] The biosynthesis of eugenol involves the reduction of a coniferyl alcohol ester.[15] The key steps are:

-

Feruloyl-CoA is reduced to coniferaldehyde by the enzyme cinnamoyl-CoA reductase (CCR).

-

Coniferaldehyde is then further reduced to coniferyl alcohol by cinnamyl-alcohol dehydrogenase (CAD) or sinapyl-alcohol dehydrogenase (SAD).

-

Coniferyl alcohol is converted to an ester, coniferyl acetate , in the presence of a substrate like CH₃COSCoA.

-

Finally, the enzyme eugenol synthase catalyzes the conversion of coniferyl acetate to eugenol using NADPH as a cofactor.[2][15]

A homologous enzyme found in petunia flowers uses the same substrates to produce isoeugenol, a structural isomer of eugenol.[15]

Caption: Biosynthetic pathway of eugenol from feruloyl-CoA in plants.

Chemical and Enzymatic Synthesis

While eugenol is readily available from natural sources, eugenyl acetate is often synthesized for commercial use to ensure purity and consistent supply.

Synthesis of Eugenyl Acetate

Eugenyl acetate is produced through the esterification of eugenol.

-

Acid-Catalyzed Esterification: This is a conventional method where eugenol reacts with acetic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[16] To achieve a better yield, acetic anhydride is often used instead of acetic acid.[3][16]

-

Enzymatic Synthesis (Acetylation): To circumvent issues with acid catalysts, such as corrosion and the generation of hazardous waste, enzymatic synthesis using lipases has been developed.[17] This biocatalytic method involves the acetylation of eugenol with acetic anhydride, catalyzed by lipases like Lipozyme® TL 100L.[18] Optimized conditions for this reaction can lead to high conversion rates (over 90%) in a relatively short time.[18]

Caption: Chemical and enzymatic synthesis route for eugenyl acetate.

Experimental Protocols

Extraction from Natural Sources

Method: Hydrodistillation / Steam Distillation

This is the most common method for extracting essential oils from plant materials like cloves.

-

Principle: Plant material is exposed to boiling water or steam. The steam carries the volatile essential oils away from the plant material. The mixture of steam and oil vapor is then condensed back into a liquid, where the oil separates from the water.[18][19]

-

Apparatus: A Clevenger-type apparatus is typically used.

-

Protocol:

-

Weigh a known amount of dried plant material (e.g., clove buds).

-

Place the material in a round-bottom flask with a sufficient volume of distilled water.

-

Connect the flask to a Clevenger apparatus, which is in turn connected to a condenser.

-

Heat the flask to boiling. The steam and volatilized oils will rise and pass into the condenser.

-

Continue distillation for a set period (e.g., 2-3 hours) until no more oil is collected.

-

The collected oil can be separated from the aqueous layer (hydrosol) and dried using an anhydrous drying agent like sodium sulfate.

-

Store the extracted essential oil in a sealed, dark vial at a low temperature.

-

Analysis and Quantification

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating, identifying, and quantifying the individual components of an essential oil.

-

Principle: The volatile sample is injected into a gas chromatograph, where it is vaporized. An inert carrier gas sweeps the sample through a long, heated column. Compounds separate based on their boiling points and affinity for the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, producing a unique mass spectrum (fingerprint) for identification.

-

Protocol:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., chloroform, dichloromethane, or cyclohexane) to a concentration of 1-10 mg/mL.[17][20]

-

GC Conditions:

-

Injector: Set to a high temperature (e.g., 250°C) to ensure rapid vaporization.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up the temperature at a controlled rate (e.g., 3-5°C/min) to a final high temperature (e.g., 240°C).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV is standard.

-

Mass Range: Scan a range from approximately 40 to 400 m/z.

-

Source Temperature: Typically around 230°C.[20]

-

-

Data Analysis: Identify peaks by comparing their retention times and mass spectra to those of known standards (e.g., pure eugenol and eugenyl acetate) and by matching mass spectra with established libraries (e.g., NIST, Wiley). Quantify by integrating the peak areas.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Eugenol - Wikipedia [en.wikipedia.org]

- 3. ScenTree - Eugenyl acetate (CAS N° 93-28-7) [scentree.co]

- 4. sigma.yildiz.edu.tr [sigma.yildiz.edu.tr]

- 5. mdpi.com [mdpi.com]

- 6. Eugenol (Clove Oil) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Concentration data for Eugenol in Cloves - Phenol-Explorer [phenol-explorer.eu]

- 8. Cinnamon Leaf and Clove Essential Oils Are Potent Inhibitors of Candida albicans Virulence Traits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biomedres.us [biomedres.us]

- 11. Essential Oil Chemotypes and Genetic Variability of Cinnamomum verum Leaf Samples Commercialized and Cultivated in the Amazon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Identification of Compounds in the Essential Oil of Nutmeg Seeds (Myristica fragrans Houtt.) That Inhibit Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ScenTree - Eugenyl acetate (CAS N° 93-28-7) [scentree.co]

- 17. scispace.com [scispace.com]

- 18. Enzymatic Synthesis of Eugenyl Acetate from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Making sure you're not a bot! [ask.orkg.org]

- 20. jfse-ojs-tamu.tdl.org [jfse-ojs-tamu.tdl.org]

A Technical Guide to the Biological Activities of Eugenol and Eugenol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol (4-allyl-2-methoxyphenol) is a phenolic phenylpropanoid that is the primary bioactive constituent of clove (Syzygium aromaticum) oil.[1] It is also found in other aromatic plants such as basil, cinnamon, and nutmeg.[2] Eugenol acetate is the main ester derivative of eugenol, also naturally present in clove oil, and contributes to its aromatic profile.[3] Both compounds have a long history of use in traditional medicine, dentistry, and as flavoring agents.[1][4] In recent years, extensive research has focused on elucidating the molecular mechanisms behind their diverse pharmacological properties, revealing significant potential for therapeutic applications.

This technical guide provides an in-depth overview of the core biological activities of eugenol and its acetate derivative, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antioxidant Activity

The antioxidant properties of eugenol and eugenol acetate are primarily attributed to the phenolic hydroxyl group in their structure, which can donate a hydrogen atom to scavenge free radicals, thereby neutralizing them and terminating oxidative chain reactions.[5]

Mechanism of Action

Eugenol's antioxidant activity involves the stabilization of phenoxy radicals formed after donating a hydrogen atom.[5] It effectively scavenges various reactive oxygen species (ROS) and reactive nitrogen species (RNS). Studies suggest that eugenol can inhibit lipid peroxidation at the initiation level, while its dimeric forms may act at the propagation stage of free radical chain reactions.[6] Eugenol acetate also demonstrates antioxidant potential, which has been shown to be high after enzymatic esterification.[7]

Quantitative Data: Antioxidant Activity

| Compound | Assay | IC50 / EC50 Value | Reference |

| Eugenol | DPPH Radical Scavenging | 11.7 µg/mL | [1] |

| DPPH Radical Scavenging | 16.06 µg/mL | [8] | |

| ABTS+• Radical Scavenging | 7.84 µg/mL | [8] | |

| ROS Inhibition (PMA-stimulated) | 1.6 µg/mL | [1] | |

| H₂O₂ Inhibition | 27.1 µg/mL | [1] | |

| Nitric Oxide (NO) Inhibition | 19.0 µg/mL | [1] | |

| Eugenol Acetate | Antioxidant Activity (ABTS) | TEAC: 7.0 mmol Trolox®/kg | [9] |

| Antioxidant Potential | High (post-esterification) | [7] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free-radical scavenging activity of a compound by measuring the reduction of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation : Prepare a stock solution of the test compound (e.g., eugenol) in a suitable solvent like methanol or ethanol. Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. The DPPH solution should be freshly made and kept in the dark to prevent degradation.

-

Reaction Mixture : In a 96-well microplate or cuvettes, add a specific volume of the test compound at various concentrations.

-

Initiation : Add the DPPH working solution to the test compound. The total volume is brought to a final volume (e.g., 200 µL or 3 mL). A control sample is prepared with the solvent instead of the test compound.

-

Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement : The absorbance of the solution is measured spectrophotometrically at a wavelength between 515-520 nm. The reduction of the DPPH radical by an antioxidant is observed as a color change from deep violet to light yellow.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination : The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the concentrations of the test compound.

Workflow for Antioxidant Activity Evaluation

Anti-inflammatory Activity

Eugenol exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action

Eugenol's anti-inflammatory effects are mediated through the inhibition of several key targets. It is known to suppress the activity of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins.[5] Furthermore, eugenol inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[1][10] By blocking NF-κB activation, eugenol downregulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[1][10] It also affects other pathways such as the MAPK/ERK and p38 MAPK signaling cascades.[10]

Quantitative Data: Anti-inflammatory Activity

| Compound | Model / Target | Effect | Concentration | Reference |

| Eugenol | COX-2 | Inhibition | - | [5] |

| NF-κB | Inhibition | - | [1] | |

| TNF-α, IL-6, IL-1β | Downregulation | Varies by model | [1][10] | |

| Myeloperoxidase (MPO) | IC50 = 16.3 µg/mL | [1] |

Experimental Protocol: Measurement of Pro-inflammatory Cytokines in Macrophages

This protocol describes the in vitro assessment of a compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture : Culture macrophage cells (e.g., RAW 264.7) in a suitable medium in 96-well plates until they reach appropriate confluency.

-

Pre-treatment : Treat the cells with various concentrations of the test compound (e.g., eugenol) for a specific duration (e.g., 1-2 hours).

-

Stimulation : Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for a defined period (e.g., 24 hours).

-

Supernatant Collection : After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Quantification : Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

-

Data Analysis : Compare the cytokine levels in the eugenol-treated groups with the LPS-only stimulated group (positive control) to determine the percentage of inhibition. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed effects are not due to cytotoxicity.

Signaling Pathway: Eugenol's Inhibition of NF-κB

Antimicrobial Activity

Eugenol and, to a lesser extent, eugenol acetate, exhibit broad-spectrum antimicrobial activity against a variety of bacteria (both Gram-positive and Gram-negative) and fungi.[11][12]

Mechanism of Action

The primary antimicrobial mechanism of eugenol involves the disruption of the cytoplasmic membrane. As a hydrophobic molecule, it can easily insert into the lipid bilayer of microbial cells, increasing membrane permeability.[1] This leads to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in cell death.[5][13] Eugenol can also inhibit the activity of certain enzymes, including ATPase, and prevent the formation of biofilms, which are protective communities of microorganisms.[1][14] The antimicrobial activity of eugenol acetate has been reported to be lower than that of eugenol, suggesting the free hydroxyl group is crucial for this activity.[7][12]

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Eugenol | Klebsiella pneumoniae (CRKP) | 0.2 mg/mL (200 µg/mL) | [1] |

| Escherichia coli | 0.125 µg/mL | [13] | |

| Staphylococcus aureus | 1000 µg/mL | [14] | |

| Listeria monocytogenes | 1000 µg/mL | [14] | |

| Helicobacter pylori | 32-64 µg/mL | [15] | |

| Eugenol Acetate | Various pathogenic bacteria | 25-100 µg/mL | [11] |

| Gram-positive bacteria | 1250-10000 µg/mL | [12] | |

| Gram-negative bacteria | 625-1250 µg/mL | [12] |

CRKP: Carbapenem-resistant Klebsiella pneumoniae

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

-

Preparation of Inoculum : Grow a pure culture of the test microorganism in a suitable broth medium to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution : In a 96-well microplate, perform serial twofold dilutions of the test compound (e.g., eugenol) in a sterile broth medium. Since essential oils are hydrophobic, an emulsifier like Tween 80 (e.g., at 0.5% v/v) may be required.[16]

-

Inoculation : Add a standardized volume of the diluted bacterial inoculum to each well, resulting in a final volume of, for example, 200 µL per well.[16]

-

Controls : Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.

-

Incubation : Cover the plate and incubate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).[16]

-

MIC Determination : After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A growth indicator like resazurin can also be added to aid in visualization.[16]

Anticancer Activity

Eugenol has demonstrated significant anticancer properties across a wide range of cancer cell lines, including breast, lung, colon, and leukemia.[2][17][18][19] Its anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Mechanism of Action

Eugenol exerts its anticancer effects through the modulation of multiple cellular signaling pathways.[19] It can induce apoptosis (programmed cell death) by increasing the levels of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential and activates caspases.[17][18] Eugenol is known to arrest the cell cycle, often in the S or G2/M phase.[17] Furthermore, it inhibits key signaling pathways involved in cancer progression, such as the Wnt/β-catenin and PI3K/Akt pathways, and can downregulate the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.[5]

Quantitative Data: Anticancer Activity (Cytotoxicity)

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Eugenol | MDA-MB-231 | Breast Cancer | 15.09 µM | [17] |

| MCF-7 | Breast Cancer | 22.75 µM | [17] | |

| HL-60 | Promyelocytic Leukemia | 23.7 µM | [2][18] | |

| U-937 | Histiocytic Lymphoma | 39.4 µM | [2] | |

| A-375 (in Chitosan NPs) | Melanoma | 79 µg/mL | [19] | |

| Eugenol Acetate Derivative (4-allyl-2-methoxy-5-nitrophenyl acetate) | DU-145 | Prostate Cancer | 21.5 µM | [20] |

| KB | Oral Squamous Carcinoma | 21.26 µM | [20] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]

-

Cell Seeding : Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for approximately 24 hours.

-

Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., eugenol) and incubate for a specific period (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[23] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the insoluble formazan crystals.[24]

-

Absorbance Reading : Shake the plate to ensure complete solubilization and measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.[21]

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot these percentages against the compound concentration to determine the IC50 value, the concentration that causes 50% inhibition of cell viability.

Experimental Workflow: MTT Assay for Cytotoxicity

Conclusion

Eugenol demonstrates a remarkable spectrum of biological activities, including potent antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. These properties are underpinned by its ability to modulate a variety of molecular targets and signaling pathways. Eugenol acetate, while generally less potent, also contributes to the overall bioactivity profile, particularly in antioxidant and antimicrobial applications. The extensive quantitative data and well-defined mechanisms of action make both compounds compelling candidates for further investigation in drug development and as functional ingredients in pharmaceutical and nutraceutical formulations. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to explore and harness the therapeutic potential of these natural molecules.

References

- 1. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Eugenol? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial and antioxidant activities of clove essential oil and eugenyl acetate produced by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scavenger Activity Evaluation of the Clove Bud Essential Oil (Eugenia caryophyllus) and Eugenol Derivatives Employing ABTS+• Decolorization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Bioactivity of Eugenol: A Potential Antibiotic Adjuvant with Minimal Ecotoxicological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Eugenol: An Insight Into the Anticancer Perspective and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchers.uss.cl [researchers.uss.cl]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. researchgate.net [researchgate.net]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. broadpharm.com [broadpharm.com]

Potential Research Areas for Eugenol Acetate-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol acetate-d3 is the deuterated analog of eugenol acetate, a natural phenylpropanoid found in various essential oils, notably from cloves. The incorporation of deuterium (a stable, heavy isotope of hydrogen) into the eugenol acetate structure offers unique advantages for specific research applications, primarily in pharmacokinetic and metabolic studies. This technical guide explores potential research areas for this compound, leveraging the known biological activities of its non-deuterated counterpart, eugenol acetate, and the parent compound, eugenol. The guide provides an in-depth overview of promising research avenues, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmacokinetic and Metabolism Studies

The primary and most immediate research application for this compound lies in the field of pharmacokinetics and drug metabolism. Deuterated compounds serve as excellent internal standards in mass spectrometry-based bioanalysis due to their similar chemical properties to the analyte but distinct mass.[1]

Key Research Questions:

-

What are the absorption, distribution, metabolism, and excretion (ADME) profiles of eugenol acetate in various preclinical models?

-

What are the major metabolites of eugenol acetate?

-

Does the kinetic isotope effect, resulting from deuteration, alter the metabolic fate of eugenol acetate, potentially leading to a more favorable pharmacokinetic profile?[2][3]

Experimental Workflow: Pharmacokinetic Study using this compound

Experimental Protocol: LC-MS/MS for Pharmacokinetic Analysis

Objective: To quantify the concentration of eugenol acetate in plasma samples using this compound as an internal standard.

Materials:

-

Eugenol acetate

-

This compound

-

Blank plasma from the chosen animal model

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of eugenol acetate and this compound in a suitable organic solvent (e.g., methanol or ACN).

-

Prepare calibration standards by spiking blank plasma with known concentrations of eugenol acetate.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of ACN containing a fixed concentration of this compound (internal standard).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Monitor the specific precursor-to-product ion transitions for eugenol acetate and this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of eugenol acetate to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of eugenol acetate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Anticancer Research

Both eugenol and its derivatives have demonstrated significant anticancer properties in various cancer cell lines.[4][5] Eugenol acetate, as a close structural analog, is a promising candidate for further investigation. The deuteration in this compound can be utilized in metabolic stability studies within cancer cells.

Key Research Areas:

-

Cytotoxicity Screening: Determine the half-maximal inhibitory concentration (IC50) of eugenol acetate in a panel of cancer cell lines (e.g., breast, colon, lung, prostate).

-

Mechanism of Action: Investigate the molecular mechanisms underlying the anticancer effects of eugenol acetate, focusing on the induction of apoptosis and inhibition of key signaling pathways like NF-κB.[4][6]

-

Metabolic Stability in Cancer Cells: Utilize this compound to track its metabolism and stability within cancer cells, which can inform the design of more potent and stable derivatives.

Quantitative Data: In Vitro Cytotoxicity of Eugenol and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Eugenol | MDA-MB-231 | Breast Cancer | 2.89 mM | [2][4] |

| Eugenol | MCF-7 | Breast Cancer | 22.75 µM | [4] |

| Eugenol | A549 | Lung Cancer | 400 µM | [1] |

| Eugenol | HT-29 | Colon Cancer | 500 µM | [5] |

| Eugenol Acetate | HeLa | Cervical Cancer | 24.51 µg/ml | [7] |

Workflow for Anticancer Drug Screening

Signaling Pathway: Eugenol-Induced Apoptosis

Eugenol has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.[8][9]

References

- 1. Tumor suppressive roles of eugenol in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Metabolomic Investigation of Eugenol on Colorectal Cancer Cell Line HT-29 by Modifying the Expression of APC, p53, and KRAS Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. stacks.cdc.gov [stacks.cdc.gov]

Safety, handling, and storage guidelines for Eugenol acetate-d3.

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for Eugenol acetate-d3, a deuterated form of Eugenol acetate. The inclusion of deuterium atoms makes it a valuable tool in pharmacokinetic and metabolic studies. This document outlines its chemical and physical properties, safety protocols, and relevant biological pathways.

Chemical and Physical Properties

This compound is a deuterated analog of eugenyl acetate, a natural compound found in clove oil.[1] It presents as a colorless to pale yellow solid or liquid with a mild, sweet, and spicy clove-like odor.[1]

Table 1: Physical and Chemical Properties of Eugenol Acetate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁D₃O₃ | N/A |

| Molecular Weight | 209.26 g/mol | N/A |

| CAS Number | 1335401-17-6 (for d3 variant) | N/A |

| Appearance | Colorless to pale yellow solid or oily liquid | [1][2] |

| Odor | Mild, sweet, spicy, clove-like | [1] |

| Melting Point | 26 °C | [3] |

| Boiling Point | 281-286 °C | [3] |

| Density | 1.079 g/mL at 25 °C | [3] |

| Flash Point | 142 °C (closed cup) | |

| Refractive Index | n20/D 1.518 | [3] |

| Purity | ≥98% |

Solubility Data

Eugenol acetate is generally soluble in organic solvents and insoluble in water.[4] Specific solubility data is crucial for experimental design and formulation development.

Table 2: Solubility of Eugenol Acetate

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [4] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (242.44 mM) | [5] |

| 100 mg/mL (484.87 mM) with sonication | [6] | |

| Ethanol | Soluble | [4][7] |

| Methanol | Slightly Soluble | [3][8] |

| Acetone | Soluble | [2] |

| Ether | Soluble | [4] |

| Acetonitrile | 1000 µg/mL | [4] |

| Chloroform | Sparingly Soluble | [3][8] |

| Ethyl Acetate | Slightly Soluble | [3][8] |

Safety and Handling

This compound should be handled with care in a laboratory setting. Adherence to standard safety protocols is essential to minimize risk.

Hazard Identification

-

GHS Classification: Not classified as hazardous according to GHS.

-

Potential Health Effects:

-

Eye: May cause eye irritation.

-

Skin: May cause skin irritation.

-

Ingestion: May be harmful if swallowed.

-

Inhalation: May cause respiratory tract irritation.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Inhalation: If breathed in, move person into fresh air.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical safety goggles.

-

Skin Protection: Handle with impervious gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator when ventilation is inadequate.

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides.

Storage and Stability

Proper storage is critical to maintain the integrity and purity of this compound.

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[1]

-

Recommended storage temperature is 2-8°C.[8]

-

Keep away from heat and sources of ignition.

-

Protect from light.[1]

-

In solvent: Store at -80°C for up to one year or -20°C for shorter periods.[5][6]

Stability

Eugenol acetate is stable under recommended storage conditions.[3] However, it is incompatible with strong oxidizing agents.[3] Thermal degradation of eugenol, a related compound, has been observed at elevated temperatures, with significant weight loss occurring above 134°C.[9] The release of eugenol from a solid matrix has been shown to follow first-order kinetics.[10]

Biological Activity and Signaling Pathways

Eugenol acetate exhibits antibacterial, anticancer, anti-inflammatory, and antioxidant properties.[11] Its mechanism of action involves the modulation of key cellular signaling pathways, including the inhibition of NF-κB and the enhancement of p53 and p21 expression.[11][12]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Eugenol acetate has been shown to inhibit this pathway, which may contribute to its anti-inflammatory and anticancer effects.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair. Eugenol acetate has been found to enhance the expression of p53 and its downstream target, p21.[11][12]

Caption: The p53 signaling pathway activated by DNA damage, and the influence of this compound.

Experimental Protocols

Quality Control via High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of eugenol and eugenol acetate and can be used for the quality control of this compound.[13][14][15]

Caption: A typical experimental workflow for the quality control analysis of this compound using HPLC.

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound in methanol. From this, create a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in methanol to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of methanol and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) at 280 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Subsequently, inject the sample solution.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

System Suitability: Ensure the chromatographic system is performing adequately by evaluating parameters such as peak symmetry, resolution, and theoretical plates.

Disposal Considerations

Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or regulatory endorsement. It is the responsibility of the user to ensure compliance with all applicable laws and regulations.

References

- 1. directpcw.com [directpcw.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. EUGENOL ACETATE CAS#: 93-28-7 [m.chemicalbook.com]

- 4. Eugenyl Acetate | C12H14O3 | CID 7136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Eugenol acetate | Antibacterial | Antifungal | TargetMol [targetmol.com]

- 6. glpbio.com [glpbio.com]

- 7. Eugenol acetate | CAS:93-28-7 | Simple Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. EUGENOL ACETATE | 93-28-7 [chemicalbook.com]

- 9. Characteristics and Application of Eugenol in the Production of Epoxy and Thermosetting Resin Composites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. itjfs.com [itjfs.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. database.ich.org [database.ich.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. thepharmajournal.com [thepharmajournal.com]

Commercial suppliers and availability of Eugenol acetate-d3.

Eugenol Acetate-d3: A Technical Guide for Researchers

Introduction: this compound is the deuterated stable isotope-labeled form of Eugenol acetate. Eugenol acetate is a natural phenylpropanoid found in essential oils like clove oil and is recognized for its antibacterial, anti-inflammatory, antioxidant, and anticancer properties.[1] The incorporation of deuterium atoms into the methoxy group of the molecule creates a compound with a higher molecular weight but nearly identical chemical properties to its non-labeled counterpart. This characteristic makes this compound an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the analyte but is distinguishable by its mass-to-charge ratio (m/z).[1] Its use is crucial for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring accurate and precise quantification in complex matrices.[2]

This guide provides an in-depth overview of the commercial availability, technical specifications, biological activity, and experimental applications of this compound for researchers and professionals in drug development and analytical science.

Commercial Availability and Technical Specifications

This compound is available from specialized chemical suppliers that focus on stable isotope-labeled compounds and analytical standards. The primary supplier identified is MedChemExpress (MCE). Other suppliers like Toronto Research Chemicals (TRC) are market leaders in deuterium-enriched materials and may offer it as a stock or custom synthesis product.[3]

Data Presentation: Supplier and Product Specifications

The following table summarizes the key technical data for this compound. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

| Parameter | Value | Source |

| Synonyms | Acetyleugenol-d3, [4-prop-2-enyl-2-(trideuteriomethoxy)phenyl] acetate | [1] |

| CAS Number | Not available; non-deuterated is 93-28-7 | |

| Molecular Formula | C₁₂H₁₁D₃O₃ | PubChem |

| Molecular Weight | ~209.26 g/mol | PubChem |

| Purity | Typically ≥98% (for analogous compounds) | [4] |

| Isotopic Enrichment | (d₃) >99% (Typical for high-quality standards) | |

| Physical Form | Solid or neat liquid | |

| Storage | Recommended: -20°C or -80°C for long-term storage | |

| Solubility | Soluble in DMSO, Acetonitrile, Methanol | [5][6] |

| Primary Supplier | MedChemExpress (Cat. No. HY-W014612S) | [1] |

Biological Activity and Signaling Pathways

The biological activity of this compound is considered identical to that of unlabeled Eugenol acetate. Its primary mechanisms of action relevant to cancer and inflammation research involve the modulation of key cellular signaling pathways.

1. Inhibition of NF-κB Signaling Pathway: Eugenol acetate has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][7] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[8] In many cancer cells, this pathway is constitutively active. Eugenol acetate can suppress the activation of the IKK complex and inhibit the phosphorylation of IκBα, which prevents the release and nuclear translocation of the active p50/p65 NF-κB heterodimer.[9] This blockade leads to the downregulation of pro-inflammatory and pro-survival genes.[10]

2. Upregulation of p53 and p21: Eugenol acetate also enhances the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21(WAF1).[1][5] The p53 protein plays a critical role in preventing tumor formation by inducing cell cycle arrest, apoptosis, and senescence.[11] Upregulation of p53 and its downstream target p21 leads to an arrest in the cell cycle, thereby inhibiting cancer cell proliferation.[11][12] This action can occur in both a p53-dependent and independent manner.[13]

Visualization of Signaling Pathways

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 4. scbt.com [scbt.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Eugenol suppresses the proliferation and invasion of TNF-α-induced fibroblast-like synoviocytes via regulating NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells [mdpi.com]

- 12. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Quantification of Eugenol Acetate Using Eugenol Acetate-d3 as an Internal Standard by HPLC-DAD

Introduction

Eugenol acetate is a naturally occurring phenylpropanoid found in various essential oils, notably in clove oil. It contributes to the aromatic profile and possesses several bioactive properties. Accurate quantification of eugenol acetate is crucial for quality control in the food, fragrance, and pharmaceutical industries. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used technique for this purpose. The use of a stable isotope-labeled internal standard, such as Eugenol acetate-d3, significantly improves the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.

Principle

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate eugenol acetate from other components in the sample matrix. A Diode-Array Detector (DAD) is utilized for the detection and quantification of the analyte. This compound is added to both the calibration standards and the unknown samples at a constant concentration. Since this compound is chemically identical to eugenol acetate but has a different mass, it co-elutes or elutes very closely to the unlabeled analyte under typical RP-HPLC conditions. While HPLC-DAD does not distinguish based on mass, the deuterated standard serves as an excellent internal standard because its UV absorption spectrum is identical to that of the analyte. By calculating the ratio of the peak area of eugenol acetate to the peak area of this compound, variations introduced during sample preparation and injection can be effectively normalized, leading to more reliable and reproducible results.

Experimental Protocols

1. Materials and Reagents

-

Eugenol Acetate (purity ≥ 99%)

-

This compound (purity ≥ 98%, isotopic purity ≥ 99 atom % D)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (optional, for mobile phase modification)

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

-

Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

3. Preparation of Standard Solutions

-

Primary Stock Solution of Eugenol Acetate (1000 µg/mL): Accurately weigh 10 mg of eugenol acetate and dissolve it in 10 mL of methanol in a volumetric flask.

-